molecular formula C21H25ClFNO B12385279 Icmt-IN-13

Icmt-IN-13

Cat. No.: B12385279
M. Wt: 361.9 g/mol
InChI Key: GVDDFRANKHNVIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Icmt-IN-13 is a chemical compound known for its inhibitory effects on isoprenylcysteine carboxyl methyltransferase (ICMT). This enzyme plays a crucial role in the post-translational modification of proteins, particularly those involved in the Ras signaling pathway. By inhibiting ICMT, this compound has shown potential in various scientific research applications, especially in the field of cancer research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations occur efficiently .

Industrial Production Methods: While specific industrial production methods for Icmt-IN-13 are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring purity through advanced purification techniques, and adhering to safety and environmental regulations .

Chemical Reactions Analysis

Types of Reactions: Icmt-IN-13 primarily undergoes substitution reactions due to the presence of reactive functional groups. These reactions can be catalyzed by various reagents under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield derivatives with modified functional groups, enhancing or altering the inhibitory activity of this compound .

Scientific Research Applications

Mechanism of Action

Icmt-IN-13 exerts its effects by specifically inhibiting the activity of isoprenylcysteine carboxyl methyltransferase. This inhibition prevents the post-translational modification of proteins involved in the Ras signaling pathway, leading to the mislocalization and inactivation of these proteins. As a result, cellular processes such as proliferation and survival are disrupted, making this compound a promising candidate for cancer therapy .

Comparison with Similar Compounds

Uniqueness of Icmt-IN-13: this compound stands out due to its specific inhibitory activity and the potential for therapeutic applications in cancer research. Its unique structure and mechanism of action make it a valuable tool for studying the role of ICMT in cellular processes and developing new therapeutic strategies .

Properties

Molecular Formula

C21H25ClFNO

Molecular Weight

361.9 g/mol

IUPAC Name

4-chloro-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-fluoroaniline

InChI

InChI=1S/C21H25ClFNO/c1-20(2)15-21(11-13-25-20,16-6-4-3-5-7-16)10-12-24-17-8-9-18(22)19(23)14-17/h3-9,14,24H,10-13,15H2,1-2H3

InChI Key

GVDDFRANKHNVIL-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)(CCNC2=CC(=C(C=C2)Cl)F)C3=CC=CC=C3)C

Origin of Product

United States

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